1-(3-Chlorobenzoyl)-3-(2-methyl-3-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)thiourea
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Overview
Description
1-(3-Chlorobenzoyl)-3-(2-methyl-3-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)thiourea is a complex organic compound that features a thiourea functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chlorobenzoyl)-3-(2-methyl-3-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)thiourea typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the oxazolo[4,5-B]pyridine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the 3-chlorobenzoyl group: This step may involve acylation reactions using 3-chlorobenzoyl chloride.
Attachment of the thiourea group: This can be done through the reaction of an isothiocyanate with an amine precursor.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(3-Chlorobenzoyl)-3-(2-methyl-3-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)thiourea can undergo various chemical reactions, including:
Oxidation: This reaction can modify the thiourea group, potentially forming sulfonyl derivatives.
Reduction: Reduction reactions can target the carbonyl or nitro groups if present.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles like amines or alcohols.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfonyl derivatives, while substitution reactions could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, 1-(3-Chlorobenzoyl)-3-(2-methyl-3-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)thiourea can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications.
Biology
In biological research, this compound might be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets, making it a candidate for drug discovery.
Medicine
In medicinal chemistry, derivatives of this compound could be explored for their therapeutic potential. The presence of the thiourea group is often associated with biological activity, including antimicrobial and anticancer properties.
Industry
In industry, this compound could be used in the development of new materials or as a precursor for the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of 1-(3-Chlorobenzoyl)-3-(2-methyl-3-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)thiourea would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
1-(3-Chlorobenzoyl)-3-phenylthiourea: Lacks the oxazolo[4,5-B]pyridine ring, making it less complex.
1-(3-Chlorobenzoyl)-3-(2-methylphenyl)thiourea: Similar structure but without the oxazolo[4,5-B]pyridine ring.
1-Benzoyl-3-(2-methyl-3-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)thiourea: Similar but with a benzoyl group instead of a chlorobenzoyl group.
Uniqueness
The uniqueness of 1-(3-Chlorobenzoyl)-3-(2-methyl-3-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)thiourea lies in its combination of functional groups and aromatic systems, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
3-chloro-N-[[2-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClN4O2S/c1-12-15(20-25-18-17(28-20)9-4-10-23-18)7-3-8-16(12)24-21(29)26-19(27)13-5-2-6-14(22)11-13/h2-11H,1H3,(H2,24,26,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEIJJPGSNLVTOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NC(=S)NC(=O)C2=CC(=CC=C2)Cl)C3=NC4=C(O3)C=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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